molecular formula C13H11ClO2 B11876014 2-Chloro-1-(6-methoxynaphthalen-1-yl)ethan-1-one CAS No. 650626-15-6

2-Chloro-1-(6-methoxynaphthalen-1-yl)ethan-1-one

Cat. No.: B11876014
CAS No.: 650626-15-6
M. Wt: 234.68 g/mol
InChI Key: XSXGLIZLSLALTP-UHFFFAOYSA-N
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Description

2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H11ClO2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone typically involves the chlorination of 1-(6-methoxynaphthalen-1-yl)ethanone. This can be achieved through the reaction of 1-(6-methoxynaphthalen-1-yl)ethanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of protein function or the inhibition of enzymatic activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(6-methoxynaphthalen-2-yl)ethanone
  • 1-(5-chloro-6-methoxynaphthalen-2-yl)ethanone
  • 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone

Uniqueness

2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

650626-15-6

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H11ClO2/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14/h2-7H,8H2,1H3

InChI Key

XSXGLIZLSLALTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)CCl

Origin of Product

United States

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